molecular formula C24H19N3O6 B2665561 methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 921798-57-4

methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

Cat. No. B2665561
CAS RN: 921798-57-4
M. Wt: 445.431
InChI Key: QFOOYKKFTNEOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, a 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and a methyl benzoate group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The exact structure would require further analysis using these techniques.

Scientific Research Applications

Synthesis and Labeling

The compound has been explored for its synthesis and labeling with isotopes for research purposes. In one study, a related compound, ZJ0273, was synthesized and labeled with tritium and carbon-14 to investigate its herbicidal activity and environmental behavior. This approach enables the study of the metabolism, mode of action, and fate of the compound in agricultural settings (Yang et al., 2008).

Structural Analysis

The structural analysis of related compounds has provided insights into their chemical behavior and interaction with other molecules. For instance, the crystal structure analysis of a similar compound revealed its potential for forming supramolecular assemblies due to specific orientation and conjugation patterns, which could be pivotal in designing new materials or drugs (Moser, Bertolasi, & Vaughan, 2005).

Herbicidal Activity

Compounds structurally related to "methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate" have been evaluated for their herbicidal activity. These studies involve the synthesis of novel derivatives and assessing their efficacy against various weed species. This research aids in the development of new herbicides with improved performance and environmental compatibility (Jin & He, 2011).

Pharmaceutical Applications

While the direct applications of this specific compound in pharmaceuticals are not detailed in the available literature, structurally similar compounds have been investigated for their potential therapeutic effects, including apoptosis induction in cancer cells. This suggests a possible area of research for "this compound" in developing cancer therapies (Kemnitzer et al., 2009).

properties

IUPAC Name

methyl 4-[[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-31-23(29)17-7-4-15(5-8-17)12-26-18-3-2-10-25-21(18)22(28)27(24(26)30)13-16-6-9-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOOYKKFTNEOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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